molecular formula C54H81N3O16 B13861022 cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

Cat. No.: B13861022
M. Wt: 1028.2 g/mol
InChI Key: LREIKQBRBHTOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TCO-PEG12-DBCO: is a long-chain polyethylene glycol reagent containing a trans-cyclooctene (TCO) and a dibenzylcyclooctyne (DBCO) moiety. The TCO group specifically and efficiently reacts with tetrazine under mild conditions, while the DBCO group is highly reactive toward azide through click chemistry. The polyethylene glycol spacer increases the aqueous solubility of the reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG12-DBCO involves the conjugation of TCO and DBCO moieties through a polyethylene glycol spacer. The process typically includes the following steps:

Industrial Production Methods: Industrial production of TCO-PEG12-DBCO follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: TCO-PEG12-DBCO undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Mechanism: The mechanism of action of TCO-PEG12-DBCO involves the formation of stable covalent bonds through click chemistry and bioorthogonal reactions. The DBCO moiety reacts with azides to form triazole linkages, while the TCO group reacts with tetrazine to form stable conjugates .

Molecular Targets and Pathways: The primary molecular targets of TCO-PEG12-DBCO are azide and tetrazine groups on biomolecules. The pathways involved include strain-promoted azide-alkyne cycloaddition (SPAAC) and bioorthogonal reactions, which allow for specific and efficient labeling of biomolecules without interfering with normal biochemical processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C54H81N3O16

Molecular Weight

1028.2 g/mol

IUPAC Name

cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C54H81N3O16/c58-52(55-20-18-53(59)57-46-49-12-7-6-10-47(49)16-17-48-11-8-9-15-51(48)57)19-22-61-24-26-63-28-30-65-32-34-67-36-38-69-40-42-71-44-45-72-43-41-70-39-37-68-35-33-66-31-29-64-27-25-62-23-21-56-54(60)73-50-13-4-2-1-3-5-14-50/h1-2,6-12,15,50H,3-5,13-14,18-46H2,(H,55,58)(H,56,60)

InChI Key

LREIKQBRBHTOTK-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.